molecular formula C19H20N2O5S B3303056 N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 919683-35-5

N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B3303056
CAS No.: 919683-35-5
M. Wt: 388.4 g/mol
InChI Key: SSPQWTJHLRHYGL-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 3-position with a 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl group and an N-(2-methoxy-5-methylphenyl) moiety. The 1,1,3-trioxo-thiazolidine ring introduces strong electron-withdrawing properties, while the methoxy and methyl groups on the phenyl ring modulate lipophilicity and steric bulk.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-12-7-8-17(26-3)16(9-12)20-18(22)14-5-4-6-15(10-14)21-19(23)13(2)11-27(21,24)25/h4-10,13H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPQWTJHLRHYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Aromatic substitution reactions: to introduce the methoxy and methyl groups on the benzene ring.

    Amide bond formation: through the reaction of an amine with a carboxylic acid derivative.

    Cyclization reactions: to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate the reaction.

    Solvents: to dissolve reactants and control the reaction environment.

    Temperature and pressure control: to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: to modulate their activity.

    Interfering with cellular processes: such as DNA replication or protein synthesis.

    Inducing cellular responses: like apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trioxo-Thiazolidine Moieties

N-[(4-ethylphenyl)methyl]-4-{[4-methyl-5-(4-methylphenyl)-1,1,3-trioxo-1,3-dihydro-2H-1λ⁶,2-thiazol-2-yl]methyl}benzamide ()
  • Structural Similarities : Shares the benzamide core and trioxo-thiazolidine ring.
  • Key Differences :
    • Substituent on the benzamide: A 4-ethylphenylmethyl group replaces the 2-methoxy-5-methylphenyl group.
    • Additional methyl group on the thiazolidine ring and a 4-methylphenyl substituent.
  • Implications : Increased lipophilicity due to the ethyl and methyl groups may enhance membrane permeability but reduce solubility. The bulkier substituents could sterically hinder target binding compared to the target compound .
2-Chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide ()
  • Structural Similarities: Benzamide backbone with a thiazolidinone ring.
  • Key Differences: Chloro substituent on the benzamide vs. methoxy and methyl groups in the target compound. Thione (C=S) and oxo (C=O) groups in the thiazolidinone ring vs. trioxo (SO₂) groups.
  • The absence of a trioxo group reduces sulfone-like character, altering binding interactions with sulfonamide-sensitive targets .

Analogues with Heterocyclic Substituents

N-(2-Methoxy-5-methylphenyl)imidazole and N-(2-Methoxy-5-methylphenyl)pyrrole ()
  • Structural Similarities : Shared N-(2-methoxy-5-methylphenyl) group.
  • Key Differences :
    • Imidazole/pyrrole rings replace the benzamide-thiazolidine system.
  • These compounds may exhibit divergent biological activities, such as targeting ion channels or kinases instead of sulfonamide-binding enzymes .
AB3 and AB4 Derivatives ()
  • Structural Similarities : Thiazole/triazole rings and sulfonamide-like groups.
  • Key Differences: AB3: Contains a nitro group and triazole-sulfanyl linkage. AB4: Features a methylamino substituent on the benzamide.
  • Implications : The triazole and thiazole rings offer distinct π-π stacking and metal-coordination capabilities. AB3 and AB4 exhibit ALogP values of 3.58–3.85, suggesting higher hydrophobicity than the target compound (predicted ALogP ~2.5–3.0) .

Physicochemical Comparison

Property Target Compound Compound AB3 ()
Molecular Weight ~430 g/mol ~520 g/mol ~380 g/mol
ALogP ~2.8–3.2 ~4.0 3.85
Key Functional Groups Trioxo-thiazolidine Trioxo-thiazole + methyl Triazole-thioether
  • Trioxo-thiazolidine vs.

Biological Activity

N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a complex organic compound known for its diverse biological activities. This article discusses its biological activity, including anti-inflammatory properties, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzamides and features a thiazolidinone moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The IUPAC name and molecular formula are as follows:

Property Details
IUPAC Name This compound
Molecular Formula C19H20N2O5S
Molecular Weight 388.4 g/mol

Anti-inflammatory Activity

Research has indicated that derivatives of thiazolidinone possess significant anti-inflammatory properties. In a study evaluating various compounds, it was found that this compound exhibited potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. The IC50 values for selected compounds ranged from 1.08 to 14.38 μM, which is notably lower than that of the reference drug naproxen (IC50 = 40.10 μM) .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction of this compound with COX enzymes. The results demonstrated that the compound forms stable interactions within the active site of COX-1, suggesting its potential as a selective COX-1 inhibitor . The docking studies highlighted key residues involved in binding, such as Arg 120.

Study on Biological Activity Prediction

In silico studies have predicted the biological activity spectra of various thiazolidinone derivatives. For instance, a study utilized the Prediction of Activity Spectra for Substances (PASS) method to evaluate the likelihood of biological activity based on structural features. The findings indicated that the presence of hydrophobic groups significantly enhances anti-inflammatory activity .

Experimental Evaluation

In vivo experiments involving carrageenan-induced paw edema in mice demonstrated that the compound effectively reduced inflammation compared to control groups. This aligns with the observed in vitro inhibitory effects on COX enzymes .

Summary Table of Biological Activities

Activity Type Effectiveness Reference
COX-1 Inhibition IC50: 1.08 - 14.38 μM
COX-2 Inhibition Minimal or no significant inhibition
Anti-inflammatory Significant reduction in carrageenan-induced edema

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of a benzoyl chloride derivative with an amine, followed by incorporation of the sulfonated thiazolidinone moiety. Key parameters include solvent selection (e.g., dichloromethane or DMF), temperature control (60–80°C), and stoichiometric ratios. Purity (>95%) can be achieved via column chromatography and recrystallization, validated by HPLC and NMR .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. X-ray crystallography (using SHELXL ) resolves absolute stereochemistry when single crystals are obtainable .

Q. How does the thiazolidin-1,1,3-trioxo moiety influence the compound’s reactivity?

  • Methodological Answer : The sulfone groups in the thiazolidin ring enhance electrophilicity, facilitating nucleophilic substitutions. Computational studies (e.g., DFT) predict reactivity hotspots, while experimental assays (e.g., hydrolysis under acidic/basic conditions) validate stability. Comparative studies with non-sulfonated analogs highlight differences in solubility and metabolic stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation time) or compound purity. Systematic meta-analysis of published data, coupled with standardized in vitro protocols (e.g., CLSI guidelines for antimicrobial testing), isolates variables. Dose-response curves and pharmacokinetic profiling (e.g., plasma protein binding assays) further clarify bioactivity thresholds .

Q. How can molecular docking and MD simulations optimize target engagement for this compound?

  • Methodological Answer : Dock the compound into target proteins (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite, prioritizing binding poses with low RMSD. Molecular Dynamics (MD) simulations (GROMACS/AMBER) assess stability of ligand-receptor complexes over 100+ ns. Validate predictions with SPR (surface plasmon resonance) binding assays and mutagenesis studies .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Screen crystallization conditions using vapor diffusion (e.g., Hampton Index Kit) with PEGs or salts as precipitants. Modify temperature gradients (4°C to 25°C) and employ seeding techniques. For recalcitrant crystals, micro-electron diffraction (MicroED) or synchrotron radiation (λ = 0.7–1.0 Å) improves resolution. Refinement via SHELXL or Phenix validates structural models .

Q. How do substituents (e.g., methoxy vs. methyl groups) modulate pharmacokinetic properties?

  • Methodological Answer : Substituent effects are quantified via logP (octanol-water partition), metabolic stability (microsomal assays), and permeability (Caco-2/PAMPA models). Replace the 2-methoxy group with halogens or bulkier substituents to assess impacts on CYP450 metabolism. Pharmacophore mapping (Discovery Studio) identifies critical functional groups for ADME optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

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